molecular formula C21H23N3O4 B11321004 3,4,5-trimethoxy-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide

3,4,5-trimethoxy-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11321004
M. Wt: 381.4 g/mol
InChI Key: LDVWGUVLXAEGII-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a synthetic compound that features a trimethoxyphenyl group, a pyrazole ring, and a benzamide moiety

Preparation Methods

The synthesis of 3,4,5-TRIMETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

3,4,5-TRIMETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzamide moiety.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar compounds include other trimethoxyphenyl derivatives and benzamide analogs:

3,4,5-TRIMETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C21H23N3O4/c1-14-5-7-15(8-6-14)13-24-19(9-10-22-24)23-21(25)16-11-17(26-2)20(28-4)18(12-16)27-3/h5-12H,13H2,1-4H3,(H,23,25)

InChI Key

LDVWGUVLXAEGII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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